2-Chloro-5-(difluoromethyl)-4-methoxybenzoic acid
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Overview
Description
2-Chloro-5-(difluoromethyl)-4-methoxybenzoic acid is an aromatic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(difluoromethyl)-4-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 4-methoxybenzoic acid followed by difluoromethylation. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and difluoromethylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(difluoromethyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated benzoic acid derivatives.
Substitution: Amino or thio-substituted benzoic acids.
Scientific Research Applications
2-Chloro-5-(difluoromethyl)-4-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can modulate the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)-4-methoxybenzoic acid: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-Chloro-5-(methyl)-4-methoxybenzoic acid: Contains a methyl group instead of difluoromethyl.
2-Chloro-4-methoxybenzoic acid: Lacks the difluoromethyl group.
Uniqueness
2-Chloro-5-(difluoromethyl)-4-methoxybenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
Properties
IUPAC Name |
2-chloro-5-(difluoromethyl)-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-15-7-3-6(10)4(9(13)14)2-5(7)8(11)12/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOSFIAIMZDRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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